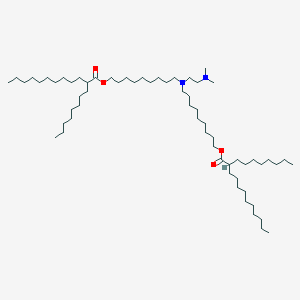
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldodecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldodecanoate): is a synthetic compound with a complex structure, characterized by the presence of multiple long alkyl chains and a central dimethylaminoethyl group. This compound is primarily used in specialized industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldodecanoate) typically involves a multi-step process. The initial step includes the preparation of the nonane-9,1-diyl and 2-octyldodecanoate precursors. These precursors are then reacted with 2-(dimethylamino)ethylamine under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is purified using techniques like distillation and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the dimethylamino group, converting it into a primary amine.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a surfactant in various chemical reactions, aiding in the stabilization of emulsions and dispersions.
Biology: In biological research, it is utilized as a component in the formulation of lipid nanoparticles for drug delivery systems.
Industry: In the industrial sector, it is used as a lubricant and anti-wear agent in machinery and equipment.
Mécanisme D'action
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldodecanoate) involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound facilitates the encapsulation and release of therapeutic agents.
Comparaison Avec Des Composés Similaires
[(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate):
Poly(2-(dimethylamino)ethyl methacrylate): This polymer is used in the formulation of micelles for drug delivery.
Uniqueness: The uniqueness of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldodecanoate) lies in its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in stabilizing emulsions and forming lipid nanoparticles.
Propriétés
Formule moléculaire |
C62H124N2O4 |
|---|---|
Poids moléculaire |
961.7 g/mol |
Nom IUPAC |
9-[2-(dimethylamino)ethyl-[9-(2-octyldodecanoyloxy)nonyl]amino]nonyl 2-octyldodecanoate |
InChI |
InChI=1S/C62H124N2O4/c1-7-11-15-19-23-27-35-43-51-59(49-41-33-21-17-13-9-3)61(65)67-57-47-39-31-25-29-37-45-53-64(56-55-63(5)6)54-46-38-30-26-32-40-48-58-68-62(66)60(50-42-34-22-18-14-10-4)52-44-36-28-24-20-16-12-8-2/h59-60H,7-58H2,1-6H3 |
Clé InChI |
UVSGNEFDKDBTRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


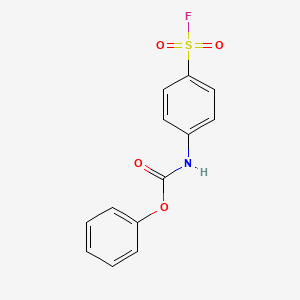


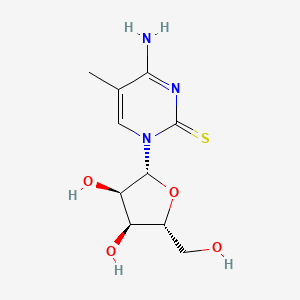
![3-(1-Methyl-3-phenylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13357528.png)
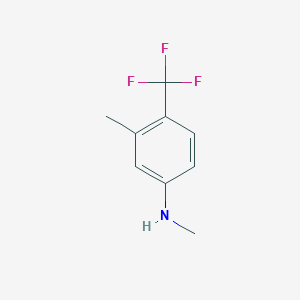
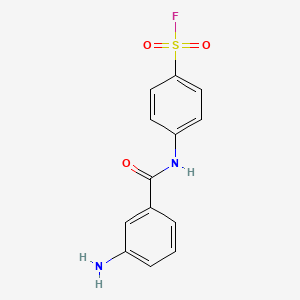
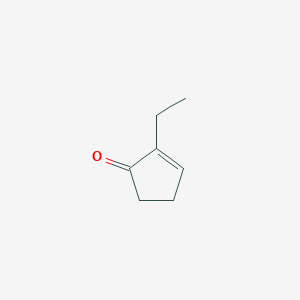
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B13357549.png)
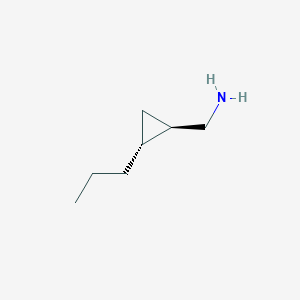
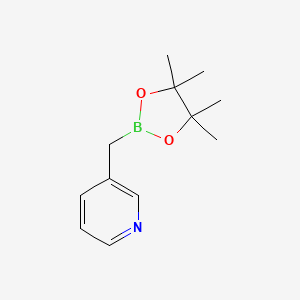
![methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate](/img/structure/B13357561.png)
![Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate](/img/structure/B13357565.png)
![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357572.png)
